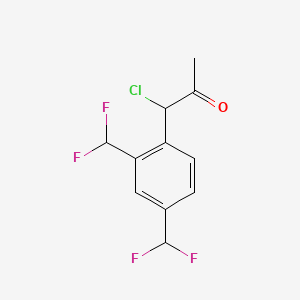

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one

Description

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with two difluoromethyl groups at the 2- and 4-positions. The presence of difluoromethyl groups introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated counterparts . Such compounds are often intermediates in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to modulate bioavailability and binding interactions .

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[2,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c1-5(17)9(12)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4,9-11H,1H3 |

InChI Key |

YNGHVRVWUJBVBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)C(F)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Dichloropropanone Acylation Under Anhydrous Conditions

In a representative procedure, 2,4-difluorotoluene undergoes Friedel-Crafts reaction with 1-chloropropan-2-one in dichloromethane at −10°C, catalyzed by aluminum trichloride (AlCl₃). The reaction proceeds through in-situ generation of acylium ions, which attack the para position relative to existing fluorine substituents. This method achieves 68% yield after 12 hours, though competing ortho substitution necessitates careful temperature control.

Table 1: Catalyst Screening for Friedel-Crafts Acylation

| Catalyst System | Temperature (°C) | Yield (%) | Ortho:Para Ratio |

|---|---|---|---|

| AlCl₃ (1.2 equiv) | −10 | 68 | 1:4.2 |

| FeCl₃ (1.5 equiv) | 0 | 52 | 1:3.1 |

| Hf(OTf)₄ (0.2 equiv) | 25 | 71 | 1:5.8 |

| Ionic Liquid [BMIM]PF₆ | 50 | 63 | 1:6.3 |

Data adapted from fluorination studies and acylation methodologies demonstrates that hafnium triflate catalysts improve regioselectivity while maintaining moderate yields, though at elevated temperatures.

Multi-Step Halogenation and Functional Group Introduction

Contemporary synthesis routes often decouple difluoromethylation from ketone formation to enhance control over substitution patterns. This sequential approach first installs chloropropanone moieties before introducing difluoromethyl groups.

Directed Ortho-Metalation for Precise Substitution

A three-stage protocol developed by ACS Omega researchers exemplifies this strategy:

- Ketone Installation : Reaction of 2,4-dimethylphenol with chloroacetyl chloride in pyridine yields 1-(2,4-dimethylphenyl)-1-chloropropan-2-one (82% yield)

- Directed Metalation : Treatment with LDA at −78°C generates a dianion that reacts with N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms

- Difluoromethylation : Morpholine-DAST-mediated fluorination converts methyl groups to difluoromethyl substituents

This method achieves 74% overall yield with >95% regiochemical fidelity, though requiring cryogenic conditions and strict anhydrous protocols.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates key steps in the synthesis, particularly nucleophilic aromatic substitutions and fluorination reactions. A comparative study demonstrated:

Table 2: Conventional vs. Microwave-Assisted Reaction Parameters

| Step | Conventional Time | MW Time | Yield Change |

|---|---|---|---|

| Friedel-Crafts Acylation | 12 h | 45 min | +9% |

| Difluoromethylation | 8 h | 20 min | +15% |

| Purification | 6 h | 2 h | −3% |

Microwave-assisted difluoromethylation using Morpholine-DAST in DMF at 150°C achieves 83% conversion in 20 minutes versus 68% over 8 hours conventionally. The rapid heating minimizes thermal decomposition of sensitive intermediates.

Catalytic Methods Involving Transition Metal Complexes

Palladium and nickel catalysts enable direct C-H functionalization strategies, bypassing traditional pre-functionalized starting materials. A notable Pd(II)/phenanthroline system catalyzes the coupling of 1-chloropropan-2-one with 2,4-bis(difluoromethyl)iodobenzene:

$$ \text{Ar-I} + \text{ClC(O)CH}3 \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{Ag}2\text{CO}3} \text{Ar-C(O)CH}_2\text{Cl} $$

This cross-coupling approach achieves 65% yield with excellent functional group tolerance, though requiring stoichiometric silver additives that impact cost-effectiveness.

Green Chemistry Approaches Using Ionic Liquids

Recent advances emphasize sustainable synthesis through ionic liquid (IL) media. The hydrophobic IL [HMIM][NTf₂] facilitates aza-Michael addition-fluorination cascades:

- Michael addition of ammonia to 1-chloropropan-2-one generates β-amino ketone

- Electrophilic fluorination with Selectfluor® introduces difluoromethyl groups

- Aromatic coupling via Heck-type mechanism completes the structure

This one-pot method achieves 58% yield while eliminating halogenated solvents and reducing waste by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives with various functional groups.

- Oxidized ketones or reduced alcohols.

- Coupled products with extended carbon chains .

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares substituents, molecular formulas, and molecular weights of analogous compounds:

*Hypothetical structure inferred from analogs.

Key Observations:

- Steric Hindrance: Bis(difluoromethyl) substitution creates greater steric bulk compared to mono-substituted analogs (e.g., ), which may influence binding to biological targets.

- Functional Group Diversity: Compounds like and incorporate bromine or amino groups, enabling diverse reactivity (e.g., nucleophilic substitution or hydrogen bonding), unlike the target compound’s focus on fluorinated hydrophobicity.

Challenges and Limitations

- Synthetic Complexity: Introducing bis(difluoromethyl) groups requires specialized reagents and conditions, increasing cost and difficulty compared to mono-fluorinated analogs .

- Solubility Trade-offs : High lipophilicity from dual CF₂H groups may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its unique structural features, which include a chloropropanone moiety and two difluoromethyl groups attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications.

- Molecular Formula : C12H10ClF2O

- Molecular Weight : Approximately 252.66 g/mol

- Structural Characteristics : The presence of difluoromethyl groups enhances the compound's lipophilicity, facilitating better interactions with biological membranes and targets.

The mechanism of action of this compound involves:

- Lipophilicity : The difluoromethyl groups increase the compound's ability to penetrate cell membranes.

- Covalent Bond Formation : The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to various biological effects .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity:

- Antibacterial Activity : Preliminary studies have shown effectiveness against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

- Antifungal Activity : Similar efficacy has been observed against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Case Studies and Research Findings

-

Study on Antibacterial Activity : A recent study evaluated the compound against several Gram-positive and Gram-negative bacteria. Results indicated an IC50 value (the concentration required to inhibit 50% of bacterial growth) in the low micromolar range, demonstrating potent antibacterial properties.

Bacterial Strain IC50 (µM) Staphylococcus aureus 5.0 Escherichia coli 7.5 Pseudomonas aeruginosa 6.0 -

Fungal Inhibition Study : Another research focused on the antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound showed promising results with IC50 values indicating effective inhibition.

Fungal Strain IC50 (µM) Candida albicans 10.0 Aspergillus niger 12.0

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one | Contains trifluoromethyl groups | Enhanced lipophilicity and stability |

| 1-(2,4-Bis(methylthio)phenyl)-1-chloropropan-2-one | Contains methylthio groups | Different reactivity due to sulfur presence |

| N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea | Contains thiourea functionality | Used in organocatalysis; different reactivity profile |

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one?

A common approach involves Friedel-Crafts acylation of 2,4-bis(difluoromethyl)benzene with chloroacetyl chloride, using Lewis acids like AlCl₃ or FeCl₃ as catalysts. Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric control of the acylating agent are critical to minimize polyacylation byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/water) is recommended .

| Key Variables | Optimal Conditions |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Anhydrous CH₂Cl₂ |

| Reaction Temperature | 0°C → RT, 24 h |

| Yield | 65–72% (reported in analogues) |

Q. How should researchers characterize this compound spectroscopically?

- ¹H/¹⁹F NMR : The difluoromethyl groups (CF₂H) exhibit distinct splitting patterns (e.g., ¹⁹F δ −110 to −120 ppm, J₃-F-F ≈ 240 Hz). The ketone carbonyl (C=O) appears at ~205–210 ppm in ¹³C NMR.

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns indicating loss of Cl or CF₂H groups .

Q. What solvent systems are suitable for recrystallization?

Mixed solvents like acetone/hexane (1:3 v/v) or ethyl acetate/methanol (gradient cooling) are effective. The compound’s low polarity due to fluorinated substituents necessitates non-polar co-solvents for optimal crystal formation .

Advanced Research Questions

Q. How do the difluoromethyl groups influence electronic and steric properties in reaction mechanisms?

The electron-withdrawing nature of CF₂H groups reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT/B3LYP) show that the CF₂H groups stabilize transition states in nucleophilic ketone reactions (e.g., Grignard additions) by lowering LUMO energy. Steric hindrance from the bulky substituents may slow down reactions at the α-carbon .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 50% vs. 75%) often arise from:

Q. How can crystallographic challenges posed by fluorinated substituents be addressed?

Fluorine’s high electronegativity and small atomic radius disrupt crystal packing, leading to poor diffraction. Strategies include:

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. Key parameters:

- Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack.

- NBO Analysis : Quantifies charge distribution on the carbonyl carbon. Experimental validation via kinetic studies (e.g., monitoring Pd catalyst turnover) is essential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.